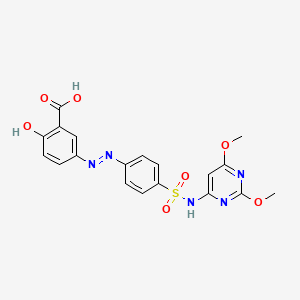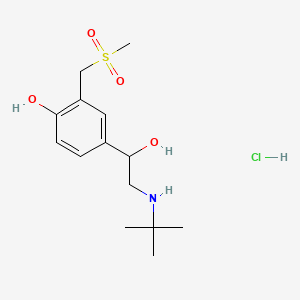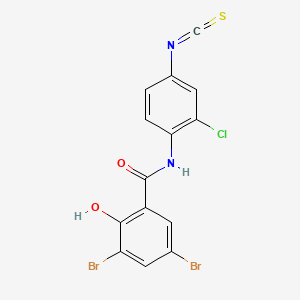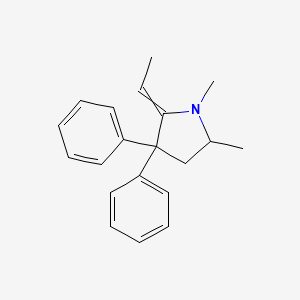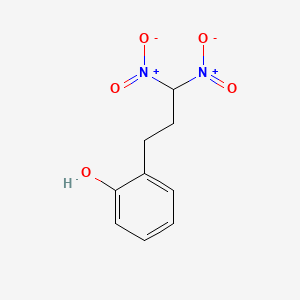
1,4-Dihydronicotinamide adenine dinucleotide
Overview
Description
Nicotinamide adenine dinucleotide (reduced form) is a coenzyme found in all living cells. It plays a crucial role in cellular respiration, where it facilitates the conversion of glucose into energy. Nicotinamide adenine dinucleotide (reduced form) is involved in redox reactions, carrying electrons from one reaction to another. It exists in two forms: the oxidized form (nicotinamide adenine dinucleotide) and the reduced form (nicotinamide adenine dinucleotide (reduced form)) .
Scientific Research Applications
Nicotinamide adenine dinucleotide (reduced form) has numerous applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a cofactor in enzymatic assays.
Biology: It plays a vital role in cellular metabolism and energy production.
Mechanism of Action
Nicotinamide adenine dinucleotide (reduced form) exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to the electron transport chain in mitochondria, which drives the production of ATP. The molecular targets of nicotinamide adenine dinucleotide (reduced form) include various dehydrogenase enzymes and components of the electron transport chain .
Safety and Hazards
When handling NADH, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
1,4-Dihydronicotinamide adenine dinucleotide is a key molecule in energy metabolism and mitochondrial function. It acts as an electron carrier in redox reactions, transferring electrons from one molecule to another. This process is essential for the production of ATP, the primary energy currency of the cell. NADH interacts with several enzymes, including dehydrogenases, which catalyze the oxidation of substrates by transferring electrons to NAD+, converting it to NADH. Additionally, NADH is involved in non-redox reactions, such as the activation of sirtuins and poly (ADP-ribose) polymerases (PARPs), which play crucial roles in DNA repair, gene expression, and maintaining cellular homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in metabolic pathways that generate ATP, thereby providing the energy required for cellular activities. NADH also impacts cell signaling pathways, such as those involving sirtuins, which regulate gene expression and cellular stress responses. Furthermore, NADH affects cellular metabolism by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electron carrier in redox reactions. NADH donates electrons to the electron transport chain in mitochondria, leading to the production of ATP through oxidative phosphorylation. This process involves the transfer of electrons from NADH to complex I of the electron transport chain, followed by a series of redox reactions that ultimately generate a proton gradient across the mitochondrial membrane. The energy from this gradient is used to synthesize ATP. Additionally, NADH interacts with various enzymes and proteins, influencing their activity and regulating cellular processes such as DNA repair and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. NADH is sensitive to environmental factors such as temperature, pH, light, and oxygen. It can be oxidized in the presence of oxygen and hydrolyzed in acidic conditions. Studies have shown that NADH is more stable under anaerobic and alkaline conditions, with lower degradation rates at lower temperatures. Long-term effects of NADH on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that NADH can enhance NAD+ concentrations in cells, leading to improved energy metabolism and cellular function. High doses of NADH may result in toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction. It is essential to determine the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It acts as an electron carrier, transferring electrons from metabolic intermediates to the electron transport chain, leading to ATP production. NADH also interacts with enzymes such as dehydrogenases, which catalyze the oxidation of substrates and generate NADH from NAD+. These interactions are crucial for maintaining cellular energy balance and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. NADH cannot diffuse across membranes, so it relies on transport proteins to move between cellular compartments. In mitochondria, NADH generated in the cytosol is transported into the mitochondrial matrix, where it participates in the electron transport chain. This transport is essential for maintaining cellular energy production and metabolic homeostasis .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its localization, as NADH generated in the cytosol is used for glycolysis, while mitochondrial NADH is involved in oxidative phosphorylation. The subcellular localization of NADH is regulated by targeting signals and post-translational modifications that direct it to specific compartments, ensuring its proper function in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide (reduced form) can be synthesized through enzymatic reactions involving nicotinamide adenine dinucleotide and hydrogen. The process typically involves the use of dehydrogenase enzymes, which catalyze the reduction of nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide (reduced form) in the presence of a suitable hydrogen donor .
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide (reduced form) often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce nicotinamide adenine dinucleotide (reduced form) through metabolic pathways that involve the reduction of nicotinamide adenine dinucleotide .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide (reduced form) primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to other molecules. This process is essential in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation .
Common Reagents and Conditions
Common reagents used in reactions involving nicotinamide adenine dinucleotide (reduced form) include dehydrogenase enzymes and hydrogen donors. The reactions typically occur under physiological conditions, such as a pH range of 7.0 to 8.0 and temperatures around 37°C .
Major Products Formed
The major product formed from the oxidation of nicotinamide adenine dinucleotide (reduced form) is nicotinamide adenine dinucleotide. This reaction is crucial for the production of adenosine triphosphate (ATP) in cellular respiration .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (reduced form) is similar to nicotinamide adenine dinucleotide phosphate (reduced form) in that both are involved in redox reactions. nicotinamide adenine dinucleotide phosphate (reduced form) is primarily used in anabolic reactions, such as fatty acid and nucleotide synthesis, whereas nicotinamide adenine dinucleotide (reduced form) is mainly involved in catabolic reactions, such as glycolysis and the citric acid cycle .
List of Similar Compounds
- Nicotinamide adenine dinucleotide
- Nicotinamide adenine dinucleotide phosphate
- Nicotinamide adenine dinucleotide phosphate (reduced form)
Nicotinamide adenine dinucleotide (reduced form) is unique in its role as a central electron carrier in cellular respiration, making it indispensable for energy production in living organisms .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGDPNILDQYTO-NNYOXOHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889320 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | NADH | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart. | |
| Record name | NADH | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
58-68-4 | |
| Record name | NADH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NADH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NADH | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydronicotinamide-adenine dinucleotide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NADH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J24DQ0916 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NADH | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0-142.0 °C, 140.0 - 142.0 °C | |
| Record name | NADH | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NADH | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






